molecular formula C20H26N2O4S B5122071 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide

Cat. No. B5122071
M. Wt: 390.5 g/mol
InChI Key: XMHTXFSDWWFYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide, also known as DBeQ, is a small molecule inhibitor that is widely used in scientific research. DBeQ has been shown to have significant inhibitory effects on the activity of the proteasome, a cellular complex that plays a critical role in protein degradation.

Mechanism of Action

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide inhibits the activity of the proteasome by binding to the β5 subunit of the proteasome. This binding prevents the proteasome from degrading proteins, which can lead to the accumulation of misfolded or damaged proteins in the cell. The accumulation of these proteins can lead to cell death, making N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The inhibition of the proteasome by N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide in lab experiments is its specificity for the proteasome. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has been shown to have minimal effects on other cellular processes, making it a useful tool for investigating the role of the proteasome in various cellular processes. However, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has some limitations in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are a number of future directions for research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide. One potential direction is the development of more potent and selective inhibitors of the proteasome. Another potential direction is the investigation of the role of the proteasome in other disease states, such as autoimmune disorders and infectious diseases. Additionally, the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide in combination with other therapeutic agents may hold promise for the treatment of various diseases.

Synthesis Methods

The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with diethylamine, followed by the reaction of the resulting intermediate with 3,4-dimethylbenzoic acid. The final product is obtained after purification by column chromatography. The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has been widely used in scientific research to investigate the role of the proteasome in various cellular processes. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has been shown to have significant inhibitory effects on the activity of the proteasome, which has led to its use in studying the role of the proteasome in protein degradation, cell cycle regulation, and apoptosis. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide has also been used to investigate the role of the proteasome in various disease states, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-6-22(7-2)27(24,25)17-10-11-19(26-5)18(13-17)21-20(23)16-9-8-14(3)15(4)12-16/h8-13H,6-7H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHTXFSDWWFYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3,4-dimethylbenzamide

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